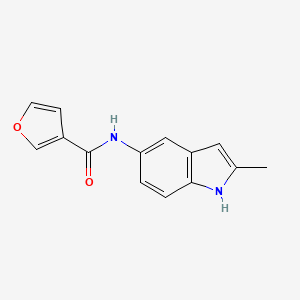
N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide (MI-2) is a small molecule inhibitor that has been developed to target the MDM2-p53 interaction. The MDM2 protein is known to inhibit the activity of the tumor suppressor protein p53, which plays a critical role in regulating cell growth and preventing the formation of cancerous cells. MI-2 has been shown to disrupt the MDM2-p53 interaction, leading to the activation of p53 and the induction of apoptosis in cancer cells.
Mechanism of Action
N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide works by binding to the MDM2 protein, which is overexpressed in many types of cancer cells. By binding to MDM2, this compound prevents it from inhibiting the activity of p53, allowing p53 to function normally and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that occurs naturally in the body. This compound also inhibits the growth and proliferation of cancer cells, and has been shown to have minimal toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide is its potency and specificity for the MDM2-p53 interaction, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development of N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide and related compounds. One area of research is the optimization of this compound for improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to this compound treatment, which could help to identify patients who are most likely to benefit from this therapy. Additionally, there is potential for the development of combination therapies that incorporate this compound with other anti-cancer agents, which could further enhance its therapeutic efficacy.
Synthesis Methods
N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide can be synthesized using a multi-step process that involves the coupling of 2-methyl-1H-indole-5-carboxylic acid with furan-3-carboxylic acid, followed by the addition of various reagents to introduce the necessary functional groups. The final product is purified using chromatography and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide has been extensively studied in preclinical models of cancer, where it has been shown to exhibit potent anti-tumor activity in a variety of cancer types, including breast, lung, and colon cancer. This compound has also been shown to be effective in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
Properties
IUPAC Name |
N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-9-6-11-7-12(2-3-13(11)15-9)16-14(17)10-4-5-18-8-10/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQNIVDMDTVEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

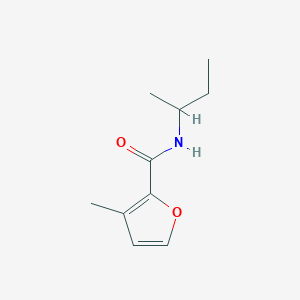
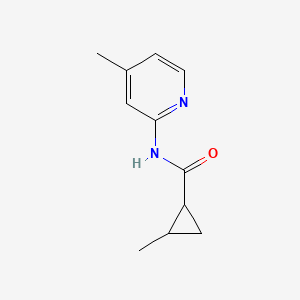

![3-[(5-Chlorothiophen-2-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7503526.png)
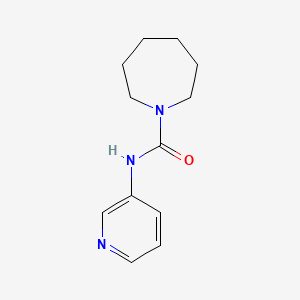
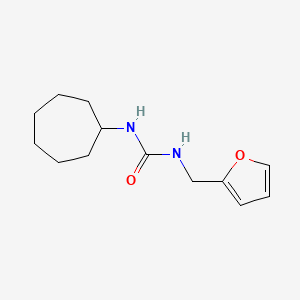
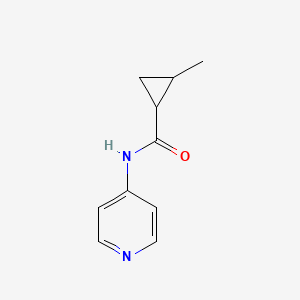

![2-Bicyclo[2.2.1]heptanyl 4-chloropyridine-2-carboxylate](/img/structure/B7503565.png)
![N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503567.png)


![N-[(4-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503596.png)
